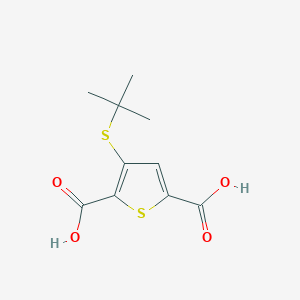
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid is a chemical compound with the molecular formula C10H12O4S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid typically involves the reaction of thiophene derivatives with tert-butylthiol and carboxylating agents. One common method involves the use of thiophene-2,5-dicarboxylic acid as a starting material, which undergoes a substitution reaction with tert-butylthiol in the presence of a suitable catalyst .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of novel metal-free organic dyes for dye-sensitized solar cells, which have shown promising conversion efficiencies.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biological Research: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways by modulating the levels of reactive oxygen species (ROS) and influencing redox reactions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A structurally similar compound with different substituents on the thiophene ring.
2,5-Thiophenedicarboxylic acid: Another related compound with carboxylic acid groups at the 2 and 5 positions of the thiophene ring.
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid: A compound used in the synthesis of metal-organic frameworks.
Uniqueness
3-(Tert-butylthio)thiophene-2,5-dicarboxylic acid is unique due to the presence of the tert-butylthio group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and the study of novel chemical reactions .
Properties
CAS No. |
51452-22-3 |
|---|---|
Molecular Formula |
C10H12O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-tert-butylsulfanylthiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4S2/c1-10(2,3)16-5-4-6(8(11)12)15-7(5)9(13)14/h4H,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
AIDPCPCBSDXZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(SC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















